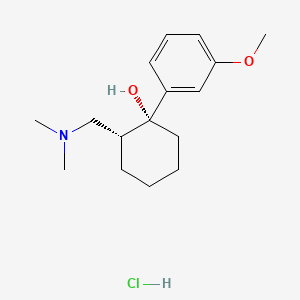
4-Methoxycyclohexanol
概要
説明
4-Methoxycyclohexanol is a chemical compound with the molecular formula C7H14O2 . It has an average mass of 130.185 Da and a monoisotopic mass of 130.099380 Da .
Synthesis Analysis
4-Methoxycyclohexanol can be synthesized through various methods. One such method involves a multi-step reaction with 4 steps . Another method involves the hydrogenolysis-hydrogenation of 4-O-5 model compound (4-phenoxyphenol) using Ni/CaO-H-ZSM-5 catalyst at 140 °C and 10 bar H2 .Molecular Structure Analysis
The molecular structure of 4-Methoxycyclohexanol consists of 7 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChIKey for this compound is PFTGXSGDFZZZFY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Methoxycyclohexanol has a molecular weight of 130.1849 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Selective Synthesis of Cyclohexanol Intermediates
4-Methoxycyclohexanol is used in the selective synthesis of cyclohexanol intermediates from lignin-based phenolics and diaryl ethers using hydrogen over supported metal catalysts . This process involves the depolymerization of lignin, which produces a mixture of aromatic compounds, such as phenols, dihydroxybenzenes, alkylphenols, methoxyphenols, alkyl-methoxy substituted phenols, and diaryl ethers .
Production of Value-Added Products
The compound plays a significant role in the production of value-added products like cyclohexanols, cyclohexanones, and cyclohexanes obtained via hydrodeoxygenation/-hydrogenation reaction . These products are potential polymer and fuel intermediates .
Catalytic Interventions
4-Methoxycyclohexanol is involved in catalytic interventions for the selective preparation of cyclohexanols from lignin-based phenolic compounds . The process requires an in-depth evaluation of the nature of catalytic support, effect of reaction conditions (temperature and H2 pressure)/medium, active metallic sites, and mechanistic paths .
Research Chemical
4-Methoxycyclohexanol is a useful research chemical . It can be purchased in bulk quantities for a variety of research applications .
Pharmaceutical Testing
The compound can be used for pharmaceutical testing . It is available for purchase online for accurate results in pharmaceutical testing .
Molecular Structure Analysis
4-Methoxycyclohexanol is used in molecular structure analysis . Its chemical structure is available as a 2D Mol file or as a computed 3D SD file .
作用機序
Safety and Hazards
4-Methoxycyclohexanol is classified as a combustible liquid. It is advised to keep it away from heat, sparks, open flames, and hot surfaces. Protective gloves, eye protection, and face protection should be worn when handling this chemical . It is also advised to store it in a well-ventilated place, keep it cool, and store it in a closed container .
特性
IUPAC Name |
4-methoxycyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-9-7-4-2-6(8)3-5-7/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTGXSGDFZZZFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170994 | |
| Record name | 4-Methoxycyclohexanol (cis,trans) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxycyclohexanol | |
CAS RN |
18068-06-9, 22188-02-9 | |
| Record name | 4-Methoxycyclohexanol (cis,trans) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018068069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxycyclohexanol (cis,trans) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxycyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1s,4s)-4-methoxycyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What insights does Attenuated Total Reflection Infrared (ATR-IR) spectroscopy provide about the interaction of 4-methoxycyclohexanol isomers with Raney nickel catalyst?
A: ATR-IR spectroscopy reveals crucial information about how 4-methoxycyclohexanol isomers interact with the Raney nickel catalyst surface [, ]. 2-Methoxyphenol (guaiacol) adopts a flat configuration on the catalyst, allowing strong interaction between its methoxy C-O bond and the surface. This facilitates demethoxylation, leading to phenol, which then hydrogenates to cyclohexanol. Conversely, 3- and 4-methoxyphenol exhibit a tilted adsorption geometry, favoring ring saturation and resulting in 3- and 4-methoxycyclohexanol as major products. This demonstrates the impact of positional isomerism on adsorption orientation and, consequently, the reaction pathway.
Q2: Can you explain the significance of activation entropy differences observed in the hydrogen-transfer reactions of 4-methoxycyclohexanol isomers?
A: The conversion of 2-methoxyphenol exhibits a lower activation entropy compared to its 3- and 4- isomers in the presence of Raney nickel catalyst and 2-propanol []. This difference stems from the distinct adsorption configurations revealed by ATR-IR spectroscopy. The flat adsorption of 2-methoxyphenol restricts its degrees of freedom on the catalyst surface, resulting in a lower entropy state compared to the more loosely bound, tilted configurations of the other isomers. This highlights the connection between adsorption geometry, activation entropy, and the observed reactivity patterns.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-Bromo-1-[2-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B3421650.png)

